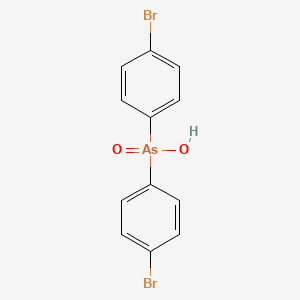
Bis(4-bromophenyl)arsinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(4-bromophenyl)arsinic acid: is an organoarsenic compound characterized by the presence of two 4-bromophenyl groups attached to an arsenic atom, which is further bonded to an oxygen atom and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of bis(4-bromophenyl)arsinic acid typically involves the reaction of 4-bromophenylmagnesium bromide with arsenic trioxide, followed by hydrolysis. The reaction conditions often require an inert atmosphere and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include the use of larger reactors, precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Bis(4-bromophenyl)arsinic acid can undergo oxidation reactions, where the arsenic atom is further oxidized to higher oxidation states.
Reduction: The compound can be reduced to form lower oxidation state arsenic compounds.
Substitution: It can participate in nucleophilic substitution reactions, particularly at the bromine atoms on the phenyl rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like sodium hydroxide or ammonia can facilitate substitution reactions.
Major Products Formed:
Oxidation: Higher oxidation state arsenic compounds.
Reduction: Lower oxidation state arsenic compounds.
Substitution: Products where the bromine atoms are replaced by other functional groups.
Scientific Research Applications
Chemistry: Bis(4-bromophenyl)arsinic acid is used as a precursor in the synthesis of other organoarsenic compounds. It is also studied for its reactivity and potential use in various organic transformations.
Biology and Medicine: Research into the biological activity of this compound includes its potential use as an antimicrobial agent. Its effects on cellular processes and potential therapeutic applications are areas of ongoing investigation.
Industry: In industry, this compound may be used in the development of new materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which bis(4-bromophenyl)arsinic acid exerts its effects involves the interaction of the arsenic atom with biological molecules. The compound can bind to thiol groups in proteins, disrupting their function. This interaction can lead to the inhibition of enzyme activity and interference with cellular processes.
Comparison with Similar Compounds
Bis(4-chlorophenyl)arsinic acid: Similar structure but with chlorine atoms instead of bromine.
Bis(4-fluorophenyl)arsinic acid: Similar structure but with fluorine atoms instead of bromine.
Bis(4-iodophenyl)arsinic acid: Similar structure but with iodine atoms instead of bromine.
Uniqueness: Bis(4-bromophenyl)arsinic acid is unique due to the presence of bromine atoms, which can influence its reactivity and interactions with other molecules. The bromine atoms can participate in specific chemical reactions that are not possible with other halogenated derivatives.
Properties
CAS No. |
113827-90-0 |
|---|---|
Molecular Formula |
C12H9AsBr2O2 |
Molecular Weight |
419.93 g/mol |
IUPAC Name |
bis(4-bromophenyl)arsinic acid |
InChI |
InChI=1S/C12H9AsBr2O2/c14-11-5-1-9(2-6-11)13(16,17)10-3-7-12(15)8-4-10/h1-8H,(H,16,17) |
InChI Key |
AQCQEASOONZMQK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1[As](=O)(C2=CC=C(C=C2)Br)O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















